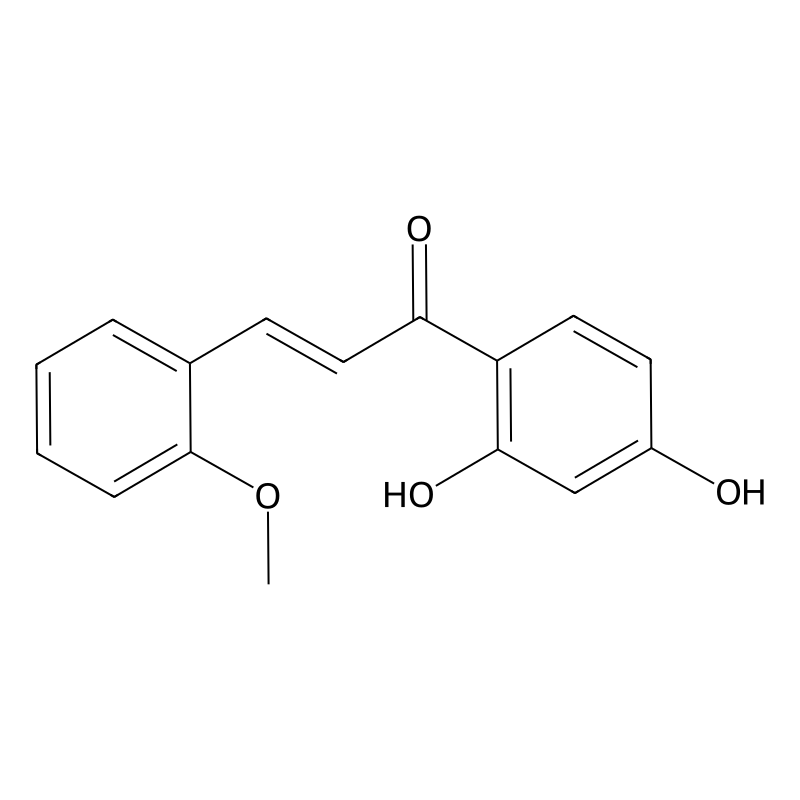

2',4'-Dihydroxy-2-methoxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2',4'-Dihydroxy-2-methoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its unique structure that includes two hydroxyl groups at the 2' and 4' positions and a methoxy group at the 2 position. This compound is known for its potential biological activities, including anticancer properties, and is found in various plant species, although its specific natural sources are not extensively documented. The molecular formula of 2',4'-dihydroxy-2-methoxychalcone is , and it typically appears as a bright yellow crystalline solid.

Studies suggest DHMC might exert its biological effects through multiple mechanisms. Here are two potential pathways:

Tyrosinase Inhibition

DHMC might inhibit the enzyme tyrosinase, which plays a role in melanin production. This could have implications for skin lightening and reducing hyperpigmentation [].

Multidrug Resistance (MDR) Inhibition

DHMC might inhibit the multidrug resistance-associated protein (MRP), which can pump anticancer drugs out of cells, potentially improving the efficacy of chemotherapy [].

The synthesis of 2',4'-dihydroxy-2-methoxychalcone commonly involves a Claisen-Schmidt condensation reaction. This reaction typically occurs between a methoxylated hydroxyacetophenone and a dihydroxylated benzaldehyde in the presence of a base such as potassium hydroxide. The general reaction can be represented as follows:

where represents the methoxylated hydroxyacetophenone and represents the dihydroxylated benzaldehyde.

Research indicates that 2',4'-dihydroxy-2-methoxychalcone exhibits significant biological activities, particularly in anticancer applications. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells, with IC50 values indicating potent cytotoxic effects . Additionally, the compound may have anti-inflammatory and skin protective properties, potentially through mechanisms such as inhibition of tyrosinase, which is involved in melanin production.

Several methods have been reported for synthesizing 2',4'-dihydroxy-2-methoxychalcone. The most common method involves:

- Claisen-Schmidt Condensation:

- Reagents: Methoxylated hydroxyacetophenone and dihydroxylated benzaldehyde.

- Catalyst: Potassium hydroxide or other bases.

- Solvent: Typically conducted in methanol or aqueous solutions.

- Procedure: The reactants are mixed under controlled conditions to promote condensation, yielding the desired chalcone product.

Other methods may include variations in solvents or catalysts to optimize yield and purity .

The potential applications of 2',4'-dihydroxy-2-methoxychalcone are diverse:

- Pharmaceuticals: Its anticancer properties make it a candidate for developing new cancer therapies.

- Cosmetics: Due to its skin protective effects, it may be used in formulations aimed at skin health.

- Nutraceuticals: As a natural product, it could be incorporated into dietary supplements for its health benefits.

Studies on the interactions of 2',4'-dihydroxy-2-methoxychalcone with biological systems suggest multiple mechanisms through which it exerts its effects. For instance:

- It may inhibit multidrug resistance-associated proteins, enhancing the efficacy of chemotherapy by preventing drug efflux from cancer cells.

- Its antioxidant properties could play a role in reducing oxidative stress within cells.

Further research is needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural features with 2',4'-dihydroxy-2-methoxychalcone. Here are some notable examples:

These compounds illustrate the variability within the chalcone family while highlighting the unique properties of 2',4'-dihydroxy-2-methoxychalcone, particularly its specific anticancer activity and structural configuration.